2-(4-chloro-1H-indol-3-yl)acetonitrile

Crystallography Pharmaceutical Intermediates Chemical Synthesis

2-(4-Chloro-1H-indol-3-yl)acetonitrile (CAS 2447-15-6) features a unique 4-chloro substitution and reactive acetonitrile group on the indole scaffold. Unlike liquid 5-Cl or 6-Cl regioisomers, this crystalline solid (mp ~136°C) simplifies handling, purification, and precise weighing. Essential for synthesizing kinase inhibitors, antivirals, and agrochemicals. Its defined crystal structure enables pharmaceutical co-crystal engineering and solid-state analytical method development. Ensure reproducible outcomes—substituting regioisomers compromises synthetic integrity.

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 2447-15-6
Cat. No. B1277982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-1H-indol-3-yl)acetonitrile
CAS2447-15-6
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=CN2)CC#N
InChIInChI=1S/C10H7ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2
InChIKeyGCFQUQOQJAOLHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-chloro-1H-indol-3-yl)acetonitrile (CAS 2447-15-6) for Life Science Research


2-(4-chloro-1H-indol-3-yl)acetonitrile (CAS 2447-15-6) is a key member of the indole family, characterized by a chloro substituent at the 4-position of the indole ring and a nitrile group. This structural motif is a privileged scaffold in medicinal chemistry, often serving as a crucial building block for synthesizing biologically active compounds [1]. The compound is a solid at room temperature with a melting point of approximately 136 °C, which distinguishes it from many of its regioisomeric analogs that are often liquids [2]. It is supplied primarily as a high-purity research chemical for applications in pharmaceutical development and organic synthesis .

Why 2-(4-chloro-1H-indol-3-yl)acetonitrile Cannot Be Replaced by Generic Indole Analogs


The position of the chloro substituent on the indole ring (4-position) and the presence of the acetonitrile group are not interchangeable with other indole derivatives. These structural features dictate unique chemical reactivity and physical properties, such as a high melting point and specific crystal packing, which are critical for its use as a synthetic intermediate [1]. Substituting this compound with a regioisomer, such as the 5-chloro or 6-chloro analog, or with a non-chlorinated parent compound, can lead to significantly different reaction outcomes, including altered yields, regioselectivity, and the formation of byproducts, thus compromising the integrity and reproducibility of the intended chemical synthesis [2].

Quantitative Differentiation Data for 2-(4-chloro-1H-indol-3-yl)acetonitrile (CAS 2447-15-6)


Comparative Physical Properties for Handling and Formulation

The target compound is a solid at room temperature with a melting point of 136 °C, a critical differentiating factor for handling and purification in multi-step syntheses [1]. In contrast, the parent compound, indole-3-acetonitrile, and several regioisomeric analogs are liquids or low-melting solids, making them more difficult to handle as pure, solid reagents [2]. This physical difference provides a clear operational advantage.

Crystallography Pharmaceutical Intermediates Chemical Synthesis

Crystallographic Packing and Intermolecular Interactions

Single-crystal X-ray diffraction reveals that the title compound exhibits unique solid-state packing, forming C(7) chains via N—H...N hydrogen bonds between alternating molecules in the asymmetric unit [1]. This specific hydrogen-bonding network is a direct consequence of the 4-chloro substitution and the acetonitrile group's spatial orientation, which differs from the packing observed in other indole-3-acetonitriles. While comparative crystallographic data for this specific class is limited, the detailed structural parameters (e.g., r.m.s. deviations of 0.039 and 0.064 Å for the two molecules in the asymmetric unit) provide a unique, verifiable fingerprint for this compound.

Crystallography Solid-State Chemistry Pharmaceutical Co-crystals

Nitrosation Behavior and Mutagenic Potential

Studies on the nitrosation of indole compounds show that the 4-chloro substitution significantly alters the compound's reactivity and the stability of its nitrosated products. The nitrosation rates of indole and 4-chloroindole were found to be higher than those of indole-3-acetonitrile and indole-3-carbinol [1]. Furthermore, the nitrosated product of 4-chloroindole exhibits a unique pH-dependent stability profile, being stable at pH 2 but not at pH 8, which is the inverse of the behavior observed for nitrosated indole-3-acetonitrile, which is more stable at pH 8 [1]. In terms of mutagenic potency in the Ames test (Salmonella typhimurium TA100), the order was: 4-chloroindole >> indole-3-carbinol ≥ indole > indole-3-acetonitrile [1].

Mutagenicity Toxicology Food Safety Analytical Chemistry

Optimal Research and Industrial Applications for 2-(4-chloro-1H-indol-3-yl)acetonitrile (CAS 2447-15-6)


Synthesis of 4-Chloro-Substituted Indole Pharmaceuticals and Agrochemicals

This compound is an ideal building block for constructing more complex 4-chloroindole derivatives, which are a common pharmacophore in kinase inhibitors, antiviral agents, and agrochemicals [1]. Its solid physical state simplifies the handling and purification steps in multi-step synthetic sequences, making it a preferred starting material over liquid or low-melting alternatives [2].

Crystallographic Studies and Solid-State Characterization

The well-defined crystal structure and high melting point of 2-(4-chloro-1H-indol-3-yl)acetonitrile make it a reliable reference standard for crystallographic studies and the development of solid-state analytical methods [3]. Its unique packing motif can be leveraged in the design of pharmaceutical co-crystals to improve the physicochemical properties of active pharmaceutical ingredients.

Mutagenicity and Carcinogenicity Research

As a well-characterized compound with known nitrosation behavior, this chemical can serve as a model compound or a reference standard in studies investigating the mechanisms of nitrosamine formation and the genotoxic potential of chloroindole derivatives [4]. Its distinct pH-dependent stability profile of the nitrosated product provides a controlled system for investigating the stability and detection of potential mutagens.

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